3-Bromo-5-fluoro-N-methoxy-N,2-dimethylbenzamide
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Overview
Description
3-Bromo-5-fluoro-N-methoxy-N,2-dimethylbenzamide is an organic compound with the molecular formula C10H11BrFNO2 It is a derivative of benzamide, featuring bromine, fluorine, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-N-methoxy-N,2-dimethylbenzamide typically involves multiple steps:
Fluorination: The addition of a fluorine atom to the benzene ring.
Amidation: The formation of the benzamide structure by reacting with dimethylamine.
Each of these steps requires specific reagents and conditions, such as the use of bromine or N-bromosuccinimide for bromination, and fluorine gas or a fluorinating agent for fluorination. Methoxylation can be achieved using methanol and a catalyst, while amidation involves the reaction of the intermediate compound with dimethylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-N-methoxy-N,2-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis results in the formation of carboxylic acids and amines .
Scientific Research Applications
3-Bromo-5-fluoro-N-methoxy-N,2-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-N-methoxy-N,2-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. The methoxy group can enhance its solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-fluoro-2-methoxyphenylboronic acid
- N,N-Dimethylbenzamide
- 3-Bromo-5-fluoro-N-methoxybenzamide
Uniqueness
3-Bromo-5-fluoro-N-methoxy-N,2-dimethylbenzamide is unique due to the combination of bromine, fluorine, and methoxy groups on the benzamide structure.
Properties
Molecular Formula |
C10H11BrFNO2 |
---|---|
Molecular Weight |
276.10 g/mol |
IUPAC Name |
3-bromo-5-fluoro-N-methoxy-N,2-dimethylbenzamide |
InChI |
InChI=1S/C10H11BrFNO2/c1-6-8(10(14)13(2)15-3)4-7(12)5-9(6)11/h4-5H,1-3H3 |
InChI Key |
QJQQYSPCYRNZMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)F)C(=O)N(C)OC |
Origin of Product |
United States |
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